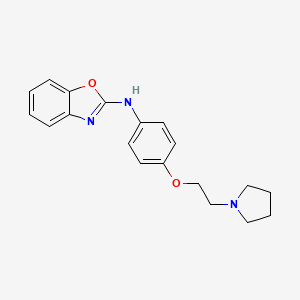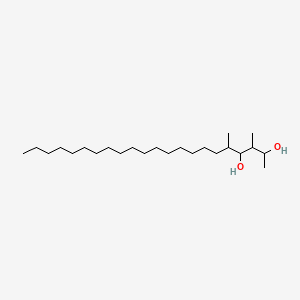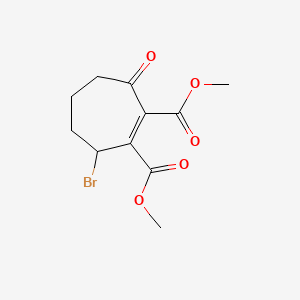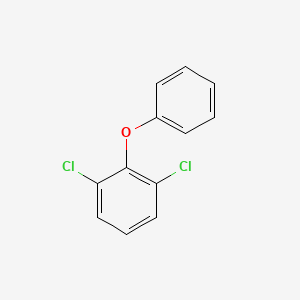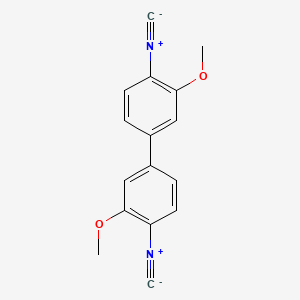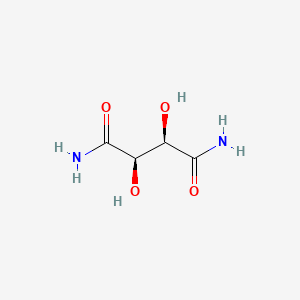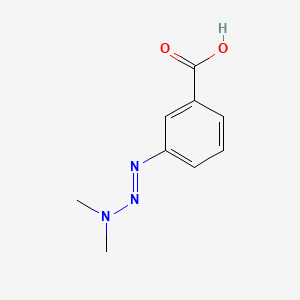
1-(3-Carboxyphenyl)-3,3-dimethyltriazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Carboxyphenyl)-3,3-dimethyltriazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) attached to an amine group (-NH-)
Vorbereitungsmethoden
The synthesis of 1-(3-Carboxyphenyl)-3,3-dimethyltriazene typically involves the reaction of 3-carboxyaniline with dimethylamine and a diazotizing agent such as sodium nitrite in an acidic medium. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with dimethylamine to form the desired triazene compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(3-Carboxyphenyl)-3,3-dimethyltriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in diazo coupling reactions.
Biology: The compound’s ability to form stable diazo intermediates makes it useful in biochemical labeling and imaging studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to form reactive intermediates that can target cancer cells.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Carboxyphenyl)-3,3-dimethyltriazene involves the formation of reactive diazo intermediates that can interact with various molecular targets. These intermediates can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can disrupt normal cellular functions. This property is particularly useful in therapeutic applications, where the compound can selectively target and kill cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-(3-Carboxyphenyl)-3,3-dimethyltriazene can be compared with other triazene compounds such as:
1-Phenyl-3,3-dimethyltriazene: Similar structure but lacks the carboxylic acid group, affecting its reactivity and solubility.
1-(4-Carboxyphenyl)-3,3-dimethyltriazene: Similar structure but with the carboxylic acid group in a different position, which can influence its chemical properties and applications.
1-(3,5-Dicarboxyphenyl)-3,3-dimethyltriazene: Contains additional carboxylic acid groups, leading to different reactivity and potential applications. The unique positioning of the carboxylic acid group in this compound provides distinct chemical properties that can be advantageous in specific applications.
Eigenschaften
CAS-Nummer |
20241-07-0 |
|---|---|
Molekularformel |
C9H11N3O2 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
3-(dimethylaminodiazenyl)benzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-4-7(6-8)9(13)14/h3-6H,1-2H3,(H,13,14) |
InChI-Schlüssel |
BCPNATPABYLXNW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=CC=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




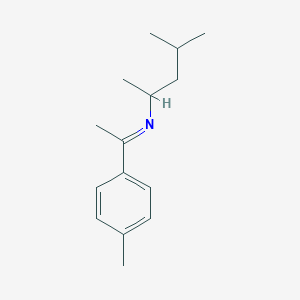
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
